6-Methylindan-4-ol
Description
6-Methylindan-4-ol is a bicyclic organic compound consisting of an indane backbone (a benzene ring fused to a cyclopentane ring) with a methyl group at the 6-position and a hydroxyl group at the 4-position. The evidence instead includes related compounds such as pyrimidinols, alkenols, and heterocyclic derivatives, which will be discussed in this comparative analysis.
Properties
CAS No. |
20294-32-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C10H12O/c1-7-5-8-3-2-4-9(8)10(11)6-7/h5-6,11H,2-4H2,1H3 |
InChI Key |
ZYSDYEFSMQZMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinols
Pyrimidinols, such as 6-Methyl-2-(methylthio)pyrimidin-4-ol () and 4-Amino-2-(methylthio)-6-pyrimidinol (), are heterocyclic compounds with a hydroxyl group on a pyrimidine ring. Key comparisons include:
Pyrimidinols are often optimized for solubility and bioactivity through substitutions, contrasting with indanols, which may prioritize stereochemical rigidity.
Aliphatic Alcohols
Compounds like (E)-6-Methylhept-4-en-1-ol () and 6-Methyl-6-hepten-4-yn-2-ol () are unsaturated aliphatic alcohols. These differ from 6-Methylindan-4-ol in backbone structure but share hydroxyl and methyl functional groups:
Aliphatic alcohols generally exhibit higher volatility and lower thermal stability compared to bicyclic indanols.
Key Research Findings
- Synthetic Accessibility: Pyrimidinols (e.g., ) are often synthesized via cyclocondensation reactions, while alkenols () require olefin metathesis or Grignard additions .
- Biological Activity: Pyrimidinols with amino groups () show enhanced antimicrobial activity due to improved hydrogen bonding , a feature absent in methyl-substituted variants ().
- Physicochemical Properties : Aliphatic alcohols () have lower boiling points (~180–220°C) compared to bicyclic or aromatic alcohols, which often exceed 250°C due to increased molecular rigidity.
Limitations and Data Gaps
The provided evidence lacks direct information on this compound, limiting precise comparisons. Structural analogs like pyrimidinols and alkenols differ significantly in ring systems and applications. Further studies on indanol derivatives are needed to elucidate their unique properties.
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